![molecular formula C25H25N3O6S B2504850 N-[1-(benzenesulfonyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide CAS No. 1025034-02-9](/img/structure/B2504850.png)
N-[1-(benzenesulfonyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(benzenesulfonyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide is a useful research compound. Its molecular formula is C25H25N3O6S and its molecular weight is 495.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-[1-(benzenesulfonyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide, with the CAS number 1025034-02-9, is a compound of interest due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various research studies and sources.
Chemical Structure and Properties
The molecular formula of the compound is C25H25N3O6S with a molecular weight of 495.5 g/mol. The structure includes a furan ring, a benzenesulfonyl group, and a piperazine derivative, suggesting a complex interaction potential with biological targets.
Cardiovascular Effects
Research indicates that certain sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. A study using an isolated rat heart model evaluated the effects of various benzenesulfonamide compounds, including derivatives similar to this compound. The findings revealed that specific derivatives could significantly decrease perfusion pressure and coronary resistance compared to control conditions .
Table 1: Experimental Design for Evaluating Biological Activity
Group | Compound | Dose (nM) |
---|---|---|
I | Control | Krebs-Henseleit solution only |
II | Benzenesulfonamide | 0.001 |
III | Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | 0.001 |
IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 |
V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 |
VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide) | 0.001 |
The results demonstrated that Compound 4 notably decreased perfusion pressure in a time-dependent manner compared to other tested compounds and control .
Neurotoxicity Considerations
While exploring the therapeutic potential of similar piperazine compounds, concerns regarding neurotoxicity have been reported. For instance, high dosages of PAC-1, a compound related to piperazine derivatives, resulted in significant neurotoxic symptoms in animal models. This highlights the importance of dosage optimization when considering the therapeutic applications of this compound and its derivatives .
Mechanistic Insights
The biological activity of this compound may be attributed to its interaction with specific biomolecules involved in cardiovascular function. Theoretical docking studies suggest that certain derivatives can interact with calcium channels, influencing vascular resistance and perfusion pressure through ligand-receptor complex formation .
Case Studies and Research Findings
Several studies have investigated the pharmacological activities of compounds similar to this compound:
- Cardiovascular Studies : Research on benzenesulfonamide derivatives has shown promising results in modulating heart function through alterations in perfusion pressure.
- Neuropharmacology : Investigations into related piperazine compounds have raised awareness regarding their neurotoxic potential, necessitating careful consideration during drug development.
- Molecular Docking Studies : Computational analyses have provided insights into how these compounds might interact at the molecular level with various targets, guiding future experimental designs.
科学研究应用
Antitumor Activity
Numerous studies have reported the antitumor properties of compounds similar to N-[1-(benzenesulfonyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide. The compound has been evaluated against various cancer cell lines, including:
Cell Line | IC50 (µM) | Selectivity |
---|---|---|
HCT-116 | 7 | High |
MCF-7 | 15 | Moderate |
HeLa | 18 | Moderate |
These values indicate significant cytotoxic effects, suggesting that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Neuropharmacological Applications
Given the piperazine component of the molecule, there is potential for neuropharmacological applications. Compounds with similar structures have shown promise as:
- Antidepressants
- Anxiolytics
These effects are attributed to their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways .
Case Study 1: Anticancer Evaluation
A study published in the International Journal of Molecular Sciences evaluated a series of compounds related to this compound. The findings demonstrated that specific structural modifications enhanced cytotoxicity against cancer cells, underscoring the importance of structure-activity relationships (SAR) in drug design .
Case Study 2: Neuropharmacological Effects
In another investigation focusing on piperazine derivatives, researchers found that certain analogs exhibited significant binding affinity to serotonin receptors, suggesting potential use in treating mood disorders. The implications for this compound are promising but require further exploration .
属性
IUPAC Name |
N-[1-(benzenesulfonyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O6S/c1-18-8-5-6-11-20(18)24(30)27-13-15-28(16-14-27)25(31)23(26-22(29)21-12-7-17-34-21)35(32,33)19-9-3-2-4-10-19/h2-12,17,23H,13-16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMYXEHUOCQQIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C(NC(=O)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。